molecular formula C20H23NO B1666004 Amitriptylinoxide CAS No. 4317-14-0

Amitriptylinoxide

Cat. No.: B1666004
CAS No.: 4317-14-0
M. Wt: 293.4 g/mol
InChI Key: ZPMKQFOGINQDAM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Amitriptylinoxide undergoes various chemical reactions, including:

Scientific Research Applications

Amitriptylinoxide has several applications in scientific research:

Comparison with Similar Compounds

Amitriptylinoxide is similar to other tricyclic antidepressants such as:

Properties

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMKQFOGINQDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195758
Record name Amitriptylinoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4317-14-0
Record name Amitriptylinoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4317-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amitriptylinoxide [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitriptylinoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Amitriptylinoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, N-oxide
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Record name AMITRIPTYLINOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYR2U59WMA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does amitriptylinoxide exert its antidepressant effects?

A: While this compound itself has a weaker affinity for neurotransmitter receptors compared to its metabolite, amitriptyline, it acts as a prodrug. [, ] This means it is metabolized in the body to amitriptyline, which is the primary active compound. [, , ] Amitriptyline primarily exerts its antidepressant effects by inhibiting the reuptake of norepinephrine and serotonin in the brain, thereby increasing their levels in the synaptic cleft. [, ]

Q2: Does this compound interact directly with any neurotransmitter receptors?

A: Yes, although with lower affinity compared to amitriptyline. Studies show that this compound displays weak affinity for muscarinic acetylcholine receptors, alpha-adrenergic receptors, and NMDA receptors. [, ] This weaker binding is thought to contribute to its reduced side effect profile compared to amitriptyline. [, ]

Q3: How does the interaction of this compound with NMDA receptors relate to its potential therapeutic benefits?

A: this compound, alongside other tricyclic antidepressants, has been shown to inhibit N-methyl-D-aspartate (NMDA)-evoked acetylcholine release in the rat caudate putamen. [] This suggests a potential role in modulating NMDA receptor function, which is implicated in spinal nociception and could contribute to the analgesic properties observed with tricyclic antidepressants. []

Q4: What are the major metabolic pathways of this compound in humans?

A: The primary metabolic pathway of this compound involves its reduction to amitriptyline. [, , ] Subsequent metabolism of amitriptyline involves N-demethylation to nortriptyline, hydroxylation at the ethylene bridge of the central seven-membered ring, and direct conjugation to form a quaternary ammonium-linked glucuronide. []

Q5: How do the pharmacokinetic properties of this compound differ from those of amitriptyline?

A: this compound exhibits faster absorption and elimination compared to amitriptyline. [, ] Following oral administration, this compound achieves higher peak brain concentrations than amitriptyline, but is eliminated more rapidly. [] Despite its rapid elimination, chronic administration of this compound leads to sustained brain levels of amitriptyline. []

Q6: Are there any genetic factors that could influence the metabolism of this compound?

A: Yes, the enzyme cytochrome P450 2D6 (CYP2D6) plays a crucial role in the metabolism of amitriptyline, particularly the formation of its active metabolite, nortriptyline. [] Genetic variations in CYP2D6 activity can significantly influence the metabolism and plasma concentrations of amitriptyline and nortriptyline, potentially impacting therapeutic response. []

Q7: Has the efficacy of this compound been investigated in clinical trials?

A: Yes, several clinical trials have been conducted to evaluate the efficacy and tolerability of this compound in patients with depression. [, , , , , ] Double-blind studies comparing this compound to amitriptyline have demonstrated comparable antidepressant effects. [, ] Furthermore, studies suggest that this compound might be associated with a more favorable side effect profile compared to amitriptyline. [, ]

Q8: Beyond depression, are there other potential clinical applications for this compound?

A: Given its structural similarity to amitriptyline and its ability to modulate NMDA receptor function, this compound has been explored as a potential treatment for chronic tension-type headache. [] While one study did not find a significant difference between this compound, amitriptyline, and placebo in achieving a 50% reduction in headache frequency and intensity, trend analysis suggested a possible superior effect of this compound in reducing headache intensity. []

Q9: What analytical techniques are employed for the detection and quantification of this compound and its metabolites?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection, mass spectrometry (MS), and fluorescence detection, are commonly employed for the analysis of this compound and its metabolites in biological samples. [, , ]

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